7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid
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Overview
Description
7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid: is a quinolone derivative with a molecular formula of C14H12ClNO3 and a molecular weight of 277.7 g/mol
Mechanism of Action
Target of Action
The primary target of the compound 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid is currently unknown. This compound is a research chemical and more studies are needed to identify its primary targets and their roles .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. As a research chemical, it’s possible that this compound could affect various biochemical pathways. More research is needed to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence the action of this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid typically involves multiple steps. One common method starts with the cyclization of an appropriate precursor, such as ethyl 2,4-dichloro-5-fluorobenzoylacetate, followed by a series of reactions including chlorination, cyclopropylation, and oxidation . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while substitution reactions can produce various halogenated quinoline compounds .
Scientific Research Applications
7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid: Known for its use as an intermediate in the synthesis of ciprofloxacin hydrochloride.
7-Chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid Ethyl Ester: Another quinolone derivative with similar structural features.
Uniqueness
7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-7-11(15)5-4-9-12(7)16(8-2-3-8)6-10(13(9)17)14(18)19/h4-6,8H,2-3H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBYOJZNJRIKFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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